(S)-1-isobutyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole
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Overview
Description
(S)-1-isobutyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-isobutyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole typically involves multi-step organic reactions One common approach includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as palladium or copper catalysts, are often employed to facilitate these transformations .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(S)-1-isobutyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper, and other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amine or alkane derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, into the benzimidazole core.
Scientific Research Applications
(S)-1-isobutyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-1-isobutyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole core is known to bind to various biological targets, potentially inhibiting or activating specific pathways . The pyrrolidine ring can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Imidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure and are used in various medicinal and industrial applications.
N-(pyridin-2-yl)amides: These compounds also feature a nitrogen-containing heterocycle and are known for their diverse biological activities.
Uniqueness
(S)-1-isobutyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole stands out due to its unique combination of a benzimidazole core and a pyrrolidine ring. This structural feature provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-(2-methylpropyl)-2-[(2S)-pyrrolidin-2-yl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c1-11(2)10-18-14-8-4-3-6-12(14)17-15(18)13-7-5-9-16-13/h3-4,6,8,11,13,16H,5,7,9-10H2,1-2H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJMNKQBKJZKPS-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C3CCCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C2=CC=CC=C2N=C1[C@@H]3CCCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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